molecular formula C13H19N3OS B319462 N-[[4-(diethylamino)phenyl]carbamothioyl]acetamide

N-[[4-(diethylamino)phenyl]carbamothioyl]acetamide

Cat. No.: B319462
M. Wt: 265.38 g/mol
InChI Key: ITXCEBCESDQWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N’-[4-(diethylamino)phenyl]thiourea is an organic compound with the molecular formula C13H19N3OS and a molecular weight of 265.37446 g/mol . This compound is a derivative of thiourea, characterized by the presence of an acetyl group and a diethylamino phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N’-[4-(diethylamino)phenyl]thiourea typically involves the reaction of N-acetylthiourea with 4-(diethylamino)phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of N-acetyl-N’-[4-(diethylamino)phenyl]thiourea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N’-[4-(diethylamino)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-acetyl-N’-[4-(diethylamino)phenyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-acetyl-N’-[4-(diethylamino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-N’-[4-(diethylamino)phenyl]thiourea is unique due to the presence of both the acetyl and diethylamino phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for a wide range of applications, from organic synthesis to medicinal chemistry .

Properties

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C13H19N3OS/c1-4-16(5-2)12-8-6-11(7-9-12)15-13(18)14-10(3)17/h6-9H,4-5H2,1-3H3,(H2,14,15,17,18)

InChI Key

ITXCEBCESDQWSE-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C

Origin of Product

United States

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